molecular formula C13H9NO4 B1602373 2-Nitro-4-phenylbenzoic acid CAS No. 99847-13-9

2-Nitro-4-phenylbenzoic acid

Cat. No.: B1602373
CAS No.: 99847-13-9
M. Wt: 243.21 g/mol
InChI Key: WOVWEENDIKEWML-UHFFFAOYSA-N
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Description

2-Nitro-4-phenylbenzoic acid: is an aromatic compound that contains both a nitro group and a carboxylic acid group attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Nitro-4-phenylbenzoic acid can be synthesized through several methods. One common approach involves the nitration of 4-phenylbenzoic acid using a mixture of concentrated nitric acid and sulfuric acid. The reaction typically proceeds under controlled temperature conditions to ensure the selective introduction of the nitro group at the desired position on the benzene ring.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale nitration processes with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced separation techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: 2-Nitro-4-phenylbenzoic acid undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reductants like tin(II) chloride.

    Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions, where nucleophiles replace the nitro group under specific conditions.

    Esterification: The carboxylic acid group can react with alcohols in the presence of acid catalysts to form esters.

Common Reagents and Conditions:

    Reduction: Hydrogen gas with palladium on carbon, tin(II) chloride in hydrochloric acid.

    Substitution: Sodium methoxide in methanol, potassium hydroxide in ethanol.

    Esterification: Methanol with sulfuric acid as a catalyst.

Major Products:

    Reduction: 2-Amino-4-phenylbenzoic acid.

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Esterification: Methyl 2-nitro-4-phenylbenzoate.

Scientific Research Applications

Chemistry: 2-Nitro-4-phenylbenzoic acid is used as an intermediate in the synthesis of more complex organic molecules. Its functional groups allow for further chemical modifications, making it valuable in the development of pharmaceuticals and agrochemicals.

Biology: In biological research, derivatives of this compound are studied for their potential biological activities, including antimicrobial and anticancer properties.

Medicine: The compound and its derivatives are investigated for their potential therapeutic applications, particularly in the design of new drugs with improved efficacy and reduced side effects.

Industry: this compound is used in the production of dyes, pigments, and polymers. Its chemical properties make it suitable for use in materials science and environmental applications, such as pollution management and bioremediation.

Mechanism of Action

The mechanism of action of 2-nitro-4-phenylbenzoic acid depends on its specific application. In chemical reactions, the nitro group acts as an electron-withdrawing group, influencing the reactivity of the benzene ring. In biological systems, the compound may interact with specific molecular targets, such as enzymes or receptors, leading to various biological effects. The exact pathways involved can vary depending on the specific derivative and its intended use.

Comparison with Similar Compounds

    2-Nitrobenzoic acid: Contains a nitro group and a carboxylic acid group on a benzene ring but lacks the phenyl substituent.

    4-Nitrobenzoic acid: Similar structure but with the nitro group in a different position.

    2-Amino-4-phenylbenzoic acid: The reduced form of 2-nitro-4-phenylbenzoic acid.

Uniqueness: this compound is unique due to the presence of both a nitro group and a phenyl substituent on the benzene ring. This combination of functional groups imparts distinct chemical properties, making it a versatile intermediate in organic synthesis and valuable in various scientific research applications.

Properties

IUPAC Name

2-nitro-4-phenylbenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9NO4/c15-13(16)11-7-6-10(8-12(11)14(17)18)9-4-2-1-3-5-9/h1-8H,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WOVWEENDIKEWML-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=C(C=C2)C(=O)O)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90591992
Record name 3-Nitro[1,1'-biphenyl]-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90591992
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

243.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

99847-13-9
Record name 3-Nitro[1,1'-biphenyl]-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90591992
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

This aldehyde (454 mg, 2.0 mmol) was dissolved in acetic acid (10 ml) and treated with sodium perborate tetrahydrate (385 mg, 2.5 mmol), the mixture was heated to 50° C. for 48 h then cooled, concentrated to a paste and washed with water (2×50 ml). The residue was dried in a desiccator to afford 3-nitrobiphenyl-4-carboxylic acid as a white solid (420 mg, 87%);
Quantity
454 mg
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
385 mg
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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